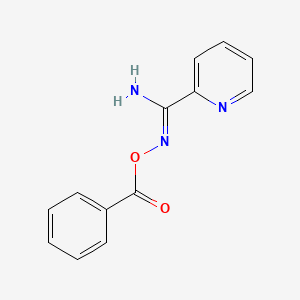
N'-(benzoyloxy)-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzoyloxy)-2-pyridinecarboximidamide, also known as BPIC, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications. BPIC is a pyridinecarboximidamide derivative that has been shown to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N'-(benzoyloxy)-2-pyridinecarboximidamide is not fully understood. However, it is believed that this compound inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This compound may also bind to metal ions such as copper and zinc, leading to the inhibition of enzymes that require these cofactors for activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit interesting biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase activity, this compound has been shown to inhibit the growth of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(benzoyloxy)-2-pyridinecarboximidamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed using analytical techniques. This compound has also been shown to exhibit interesting biochemical and physiological effects, making it a potential tool for the study of various biological processes. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N'-(benzoyloxy)-2-pyridinecarboximidamide. One area of interest is the development of this compound-based fluorescent probes for biological imaging. Another area of interest is the study of the anti-inflammatory properties of this compound, with the goal of developing new therapeutic agents for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. Overall, this compound is a promising compound with potential applications in various scientific research fields.
Métodos De Síntesis
N'-(benzoyloxy)-2-pyridinecarboximidamide can be synthesized through a multi-step process that involves the reaction of 2-aminopyridine with benzoyl chloride, followed by the reaction of the resulting intermediate with cyanamide. The final product is obtained through a cyclization reaction. The purity of the synthesized this compound can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-(benzoyloxy)-2-pyridinecarboximidamide has been used in various scientific research applications, including the study of enzyme inhibition, metal ion binding, and biological imaging. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. This compound has also been shown to bind to metal ions such as copper and zinc, which are important cofactors for many enzymes. In addition, this compound has been used as a fluorescent probe for biological imaging, allowing for the visualization of specific cellular components.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-12(11-8-4-5-9-15-11)16-18-13(17)10-6-2-1-3-7-10/h1-9H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIVHVXKBBXBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)

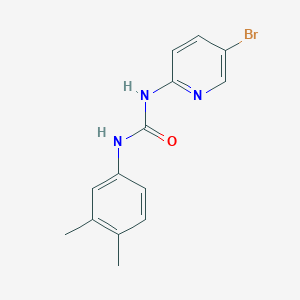
![4-ethoxy-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5465903.png)
![1'-[4-(1H-tetrazol-1-ylmethyl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5465913.png)
![4-{4-[4-(carboxymethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5465918.png)
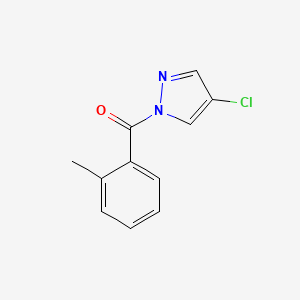
![methyl 4-[2-amino-3-cyano-6-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5465945.png)
![2-(2-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5465950.png)

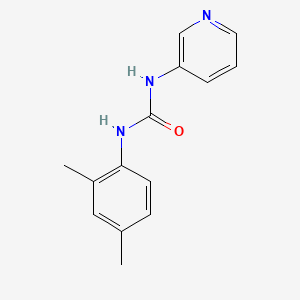
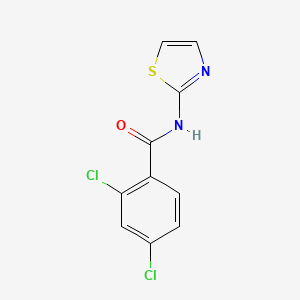
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5465988.png)
hydrazone](/img/structure/B5465994.png)